3-Fluoro-2-(trifluoromethyl)benzonitrile
Overview
Description
3-Fluoro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N. It is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of ortho-fluoro benzotrifluoride followed by a diazotization reaction to introduce the cyano group . Another approach involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with triethylene diamine and carbon disulfide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can be substituted under specific conditions, often using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation can lead to the formation of benzoic acids .
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the fluoro group.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar but with different positioning of the fluoro and trifluoromethyl groups
Uniqueness: 3-Fluoro-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications where these properties are advantageous .
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFIVXFFYDWCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379217 | |
Record name | 3-fluoro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-81-9 | |
Record name | 3-Fluoro-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-fluoro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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